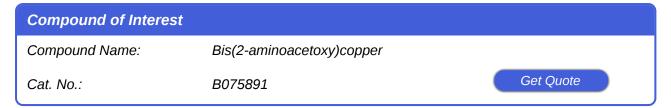


A Technical Guide to the Physical Properties of Bis(glycinato)copper(II) Monohydrate

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core physical properties of bis(glycinato)copper(II) monohydrate, a significant coordination complex in the study of metal-amino acid interactions. It details the compound's structural, thermal, and spectroscopic characteristics, with a focus on its common cis and trans isomers. This guide includes detailed experimental protocols for synthesis and characterization, presenting quantitative data in accessible tables and visualizing key processes using standardized diagrams to support advanced research and development.

General and Structural Properties

Bis(glycinato)copper(II) is a coordination complex with the formula $[Cu(glycinate)_2(H_2O)_x]$, where x can be 1 for the monohydrate form or 0 for the anhydrous form.[1] The glycinate ligand acts as a bidentate chelate, binding to the central copper(II) ion through a nitrogen atom and an oxygen atom to form a stable 5-membered ring.[1] The complex primarily exists in two geometric isomers: cis and trans. The cis isomer is the kinetically favored product and is most commonly isolated as a monohydrate, while the trans isomer is the thermodynamically more stable form.[2][3]

The coordination geometry around the d⁹ copper atom is typically a distorted square planar or square pyramidal arrangement.[1][4] In the cis-monohydrate, the copper atom is chelated by two glycinate units in a cis configuration, with a water molecule also bonded to the copper, forming a distorted square pyramid.[4][5]



Table 1.1: General and Crystallographic Properties

Property	Value	
IUPAC Name	cis-aquabis(glycinato-к²N,O)copper(II)[6]	
Synonyms	Cupric glycinate, Copper(II) bisglycinate[1][7]	
Molecular Formula	C ₄ H ₁₀ CuN ₂ O ₅ [1][6]	
Molar Mass	229.68 g/mol [1][6][8]	
Appearance (cis form)	Light blue, flake-like crystals; long deep-blue needles.[1][7][9]	
Density (cis form)	2.029 g/cm ³ [1]	
Crystal System (cis form)	Orthorhombic[5]	
Space Group (cis form)	P 21 21 21[5][6]	
Lattice Parameters (cis form)	a = 10.805 Å, b = 5.210 Å, c = 13.498 Å[5]	

Solubility and Thermal Behavior

The solubility of bis(glycinato)copper(II) monohydrate is moderate and temperature-dependent. It is generally described as soluble in water, though some sources note it is only slightly soluble, particularly at lower temperatures.[7][9][10][11][12] It is slightly soluble in alcohol and insoluble in hydrocarbons and ethers.[10]

The thermal decomposition of the monohydrate is a multi-step process. The coordinated water molecule is typically lost first, followed by the decomposition of the glycinate ligands at higher temperatures.

Table 2.1: Solubility and Thermal Data



Property	Value / Description	
Water Solubility	Soluble; solubility decreases at low temperatures.[9][11][12]	
Alcohol Solubility	Slightly soluble.[10]	
Dehydration Temperature	120-180 °C (loss of one water molecule).[8][13]	
Decomposition Temperature	Chars at ~213 °C; decomposes at ~228 °C.[1] [8][14]	

Spectroscopic Characterization

Infrared (IR) spectroscopy is a crucial technique for distinguishing between the cis and trans isomers of bis(glycinato)copper(II). The difference in symmetry between the two isomers results in distinct vibrational modes, particularly for the metal-ligand bonds.

Table 3.1: Key Infrared Absorption Bands for Isomer Differentiation

Vibrational Mode	cis-Isomer Wavenumber (cm ⁻¹)	trans-Isomer Wavenumber (cm ⁻¹)	Reference
Asymmetric Cu-N Stretch (vas)	~471	-	[15]
Symmetric Cu-N Stretch (vs)	~454	~477 (weak)	[15]
Coordinated C=O Stretch	~1578	-	[15]
C-O Stretch	~1408	-	[15]

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis and characterization of bis(glycinato)copper(II) monohydrate.



Synthesis of cis-Bis(glycinato)copper(II) Monohydrate (Kinetic Product)

This protocol leverages the kinetic favorability of the cis isomer at lower temperatures.

- Preparation of Reactant Solutions:
 - Dissolve approximately 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (~70 °C).
 - In a separate beaker, dissolve approximately 1.5 g of glycine in 25 mL of hot deionized water (~70 °C).[3]
- Reaction:
 - To the hot copper(II) acetate solution, add 25 mL of 95% ethanol.[2][3]
 - Add the hot glycine solution to the copper solution while stirring. Maintain the temperature around 70 °C for approximately 5 minutes.[16]
- Crystallization and Isolation:
 - Cool the reaction mixture in an ice bath to induce crystallization.[16]
 - Collect the resulting needle-like blue crystals by vacuum filtration.
 - Wash the crystals with small portions of cold ethanol and then acetone.[16][17]
 - Allow the product to air dry.

Conversion to trans-Bis(glycinato)copper(II) (Thermodynamic Product)

The more stable trans isomer can be obtained by heating the cis isomer.

Thermal Isomerization (Solid State):



- Place a sample of the dried cis-bis(glycinato)copper(II) monohydrate in an oven or on a heating block.
- Heat the sample at 180-200 °C for approximately 15-60 minutes.[2][17] The color will change, indicating the conversion to the anhydrous trans complex.
- Isomerization in Solution:
 - Alternatively, the initial reaction mixture from protocol 4.1 (before cooling) can be refluxed for approximately 1 hour.[3][16][17]
 - Upon cooling, the thermodynamically favored trans isomer will crystallize.

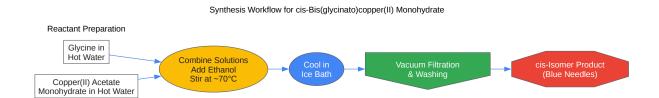
Key Characterization Methodologies

- X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown from aqueous solutions. The crystal structure is resolved using a single-crystal X-ray diffractometer to determine bond lengths, angles, and the precise molecular geometry.[4]
- Infrared (IR) Spectroscopy: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or prepared as a Nujol mull. The IR spectrum is recorded using an FTIR spectrometer to identify functional groups and differentiate between cis and trans isomers based on the metal-ligand vibrational bands.[17]
- Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere on a microbalance. The mass loss is recorded as a function of temperature, allowing for the determination of the dehydration and decomposition temperatures.[13]

Visualized Workflows and Relationships

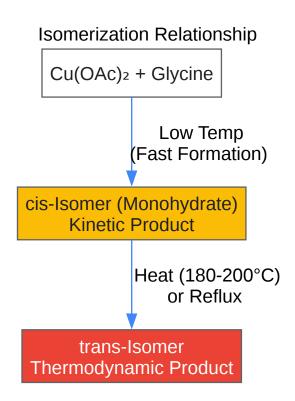
To clarify the experimental and logical processes, the following diagrams have been generated.





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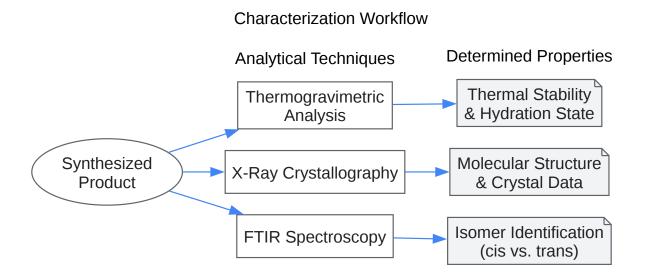
Caption: Experimental workflow for the synthesis of the kinetic product.



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Caption: Relationship between kinetic and thermodynamic isomers.





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Caption: General workflow for physical property characterization.

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